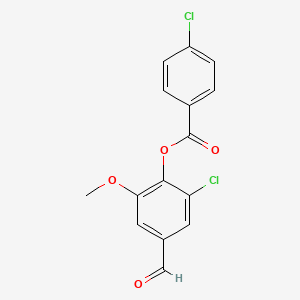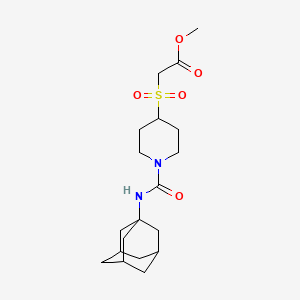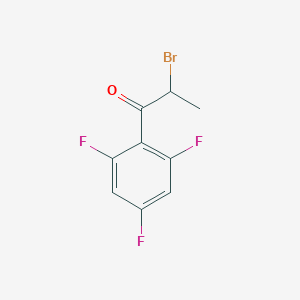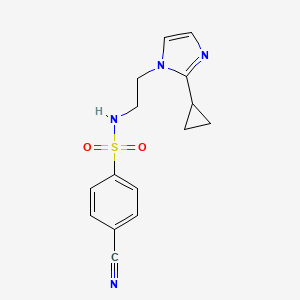
4-cyano-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-cyano-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a cyano group (-CN), a sulfonamide group (-SO2NH2), and a cyclopropyl group (a three-carbon ring).
Synthesis Analysis
While the specific synthesis process for this compound is not available, imidazoles can be synthesized through a variety of methods. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The imidazole ring is a key component of this molecule and has two nitrogen atoms, one of which bears a hydrogen atom .Wissenschaftliche Forschungsanwendungen
Antitumor Activity in Cancer Research
Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives : A series of new imidazole derivatives incorporating a benzenesulfonamide moiety were synthesized and evaluated for their cytotoxicity against human triple-negative breast cancer and human malignant melanoma cell lines. These derivatives showed significant cytotoxic activity, highlighting their potential in cancer research (Balandis et al., 2021).
Antitumor Evaluation of Benzenesulfonamides : Novel benzenesulfonamide derivatives were synthesized and showed significant cytotoxic activity against colon, breast, and cervical cancer cell lines. This study also included molecular docking and QSAR studies to evaluate the binding mode of the active compounds (Tomorowicz et al., 2020).
Photodynamic Therapy for Cancer Treatment
- New Zinc Phthalocyanine Derivatives : The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups were reported. These compounds showed high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Inhibition of Carbonic Anhydrase Isozymes
- Sulfonamides Incorporating Aroylhydrazone Moieties : A series of benzenesulfonamides incorporating various moieties was investigated for their inhibition of human carbonic anhydrases. These compounds showed low nanomolar activity against human carbonic anhydrase II, which is involved in various physiological and pathological processes (Alafeefy et al., 2015).
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets leads to changes in cellular processes, resulting in the observed biological activities.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . These pathways and their downstream effects would depend on the specific biological activity of the compound.
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that imidazole derivatives, such as this compound, may have good bioavailability.
Result of Action
Given the broad range of biological activities of imidazole derivatives , the effects could range from antimicrobial to anti-inflammatory, antitumor, and beyond, depending on the specific biological activity of the compound.
Eigenschaften
IUPAC Name |
4-cyano-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c16-11-12-1-5-14(6-2-12)22(20,21)18-8-10-19-9-7-17-15(19)13-3-4-13/h1-2,5-7,9,13,18H,3-4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARSNCYEEGALOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNS(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2957168.png)
![N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2957169.png)
![7-Tert-butylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2957170.png)
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2957171.png)
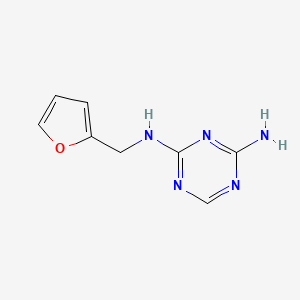
![N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2957174.png)

![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2957176.png)

